N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide is a structurally complex benzamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker to a 3,4-difluorobenzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2OS/c19-13-4-1-11(2-5-13)18-23-14(10-25-18)7-8-22-17(24)12-3-6-15(20)16(21)9-12/h1-6,9-10H,7-8H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXNBRHMTPRJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction.
Amide Formation: The final step involves the formation of the amide bond between the thiazole derivative and 3,4-difluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits various biological activities, making it a candidate for drug development.
Medicine: Its potential as an antibacterial, antifungal, and antitumor agent is being explored.
Industry: It can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole and Benzamide Motifs
N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide (CAS 932986-18-0)
- Structure : Shares the 2-(4-chlorophenyl)-1,3-thiazol-4-yl ethyl backbone but substitutes the benzamide group with a butanamide.
- Key Differences: The absence of fluorine atoms and the shorter aliphatic chain in the amide group likely reduce polarity and alter solubility compared to the target compound.
N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron)
- Structure : A benzamide insecticide with a 2,6-difluorophenyl group and a urea-linked 4-chlorophenyl moiety.
- Key Differences : While both compounds feature difluorobenzamide groups, diflubenzuron lacks the thiazole ring and instead employs a urea bridge. This structural variation likely impacts biological target specificity, with diflubenzuron acting as a chitin synthesis inhibitor in insects .
903251-08-1 (N-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide)
- Structure : Contains a thiazole ring substituted at position 4 with a 3,4-difluorophenyl group and at position 2 with a phenylacetamide.
- Key Differences : The thiazole substitution pattern (2 vs. 4 positions) and the acetamide vs. benzamide group may influence electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking .
Physicochemical and Spectral Properties
IR Spectral Comparison
| Compound Type | Key IR Absorptions (cm⁻¹) | Functional Groups Confirmed |
|---|---|---|
| Hydrazinecarbothioamides [4–6] | 1243–1258 (C=S), 1663–1682 (C=O) | Thioamide, carbonyl |
| 1,2,4-Triazoles [7–9] | 1247–1255 (C=S), no C=O | Thione tautomer, triazole ring |
| Target Compound | Expected C=O (~1680 cm⁻¹) | Benzamide, thiazole C-S/C-N |
The absence of νS-H (~2500–2600 cm⁻¹) in triazoles [7–9] confirms the thione tautomer, a feature that may also apply to the target compound’s thiazole ring .
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide is a synthetic compound belonging to the thiazole derivatives class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorophenyl group, and a difluorobenzamide moiety. These structural components contribute to its biological activity by enhancing binding affinity to specific molecular targets. The thiazole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity.
Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H16ClF2N2OS |
| Molecular Weight | 372.85 g/mol |
| Solubility | Soluble in DMSO |
The primary mechanism of action for this compound involves its role as a selective ligand for the D4 dopamine receptors. This interaction may lead to various downstream effects in cellular signaling pathways. The chlorophenyl and thiazole components are believed to play significant roles in binding affinity and specificity towards these receptors.
Antitumor Properties
Preliminary studies indicate that this compound exhibits potential anticancer properties. It has been shown to inhibit certain cellular pathways involved in tumor growth and proliferation. In vitro studies suggest that it can effectively reduce the viability of cancer cell lines, particularly those associated with glioblastoma .
Inhibition of Kinases
Research has demonstrated that compounds similar to this compound can inhibit kinases such as AKT2/PKBβ, which is a critical player in oncogenic signaling pathways. This inhibition is significant as it correlates with reduced malignancy in glioma cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
-
Anti-Glioma Activity :
- A study evaluated the effects of thiazole derivatives on glioblastoma cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in both 2D and 3D cultures of glioma stem cells .
- The compound demonstrated low cytotoxicity towards non-cancerous cells while effectively targeting malignant cells.
- Kinase Inhibition Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
